molecular formula C13H12ClNO4 B8103214 Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate

Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate

Cat. No.: B8103214
M. Wt: 281.69 g/mol
InChI Key: ZKEFLFDLIYWACU-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorinated aromatic ring with an oxazoline and ester functional group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, which undergoes a condensation reaction with glycine to form 4-(4-chlorophenyl)-2-oxazoline.

    Formation of the Oxazoline Ring: The intermediate is then subjected to cyclization under acidic conditions to form the oxazoline ring.

    Esterification: The final step involves esterification with methyl propionate in the presence of a suitable catalyst, such as sulfuric acid, to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group and forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)-2-oxo-4-oxazoline-5-propionate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(4-fluorophenyl)-2-oxo-4-oxazoline-5-propionate: Contains a fluorine atom, offering different electronic properties.

    Methyl 4-(4-methylphenyl)-2-oxo-4-oxazoline-5-propionate: Features a methyl group, affecting its steric and electronic characteristics.

Uniqueness

Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity patterns and in applications where chlorine’s electron-withdrawing effects are beneficial.

Properties

IUPAC Name

methyl 3-[4-(4-chlorophenyl)-2-oxo-3H-1,3-oxazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-18-11(16)7-6-10-12(15-13(17)19-10)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEFLFDLIYWACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(NC(=O)O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(4-chlorobenzoyl)-4-phenoxycarbonyloxybutyrate (61.2 g), ammonium acetate (62.2 g) and acetic acid (300 ml) was stirred under reflux for 1.5 hours. The reaction mixture was concentrated, water was added to the resulting residue, and the crystals thus precipitated were collected by filtration. These were recrystallized from methanol to give colorless needles of methyl 3-[4-(4-chlorophenyl)-2-oxo-4-oxazolin-5-yl]propionate (36.6 g, 79%). m.p. 147-148° C.
Name
methyl 4-(4-chlorobenzoyl)-4-phenoxycarbonyloxybutyrate
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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